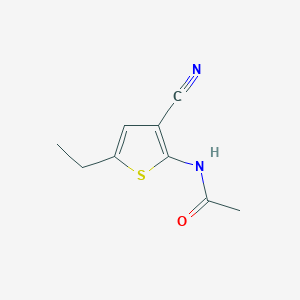![molecular formula C16H16O4S2 B303383 3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione](/img/structure/B303383.png)
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione is an organic compound characterized by its complex structure, which includes a cyclobutene ring, methoxy groups, and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione typically involves multiple steps:
Formation of the Dithiane Moiety: The dithiane group can be synthesized by reacting a suitable ketone with 1,3-propanedithiol in the presence of an acid catalyst.
Cyclobutene Ring Formation: The cyclobutene ring can be constructed through a [2+2] cycloaddition reaction involving an alkyne and an alkene.
Methoxy Group Introduction: Methoxy groups are usually introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiane moiety, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the cyclobutene ring, potentially converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Materials Science: Its potential to form stable, functionalized materials makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It contributes to the properties of the materials it forms, such as stability, reactivity, or conductivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Di(cyclohexylamino)cyclobut-3-ene-1,2-dione: This compound also features a cyclobutene-1,2-dione core but with different substituents.
Uniqueness
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]-3-cyclobutene-1,2-dione is unique due to its combination of a cyclobutene ring, dithiane moiety, and methoxy groups, which confer distinct chemical properties and reactivity patterns not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H16O4S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H16O4S2/c1-19-11-7-4-3-6-10(11)16(21-8-5-9-22-16)12-13(17)14(18)15(12)20-2/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
KJKNNEHSYGWDMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


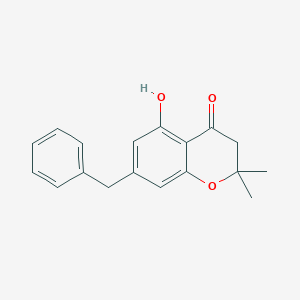
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
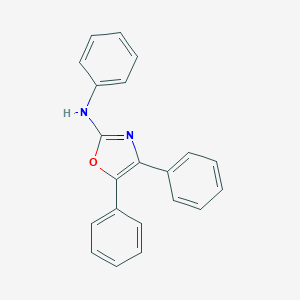
![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
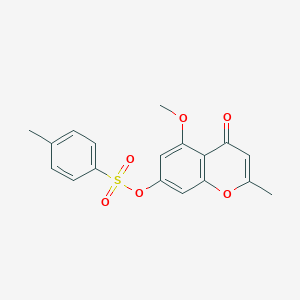
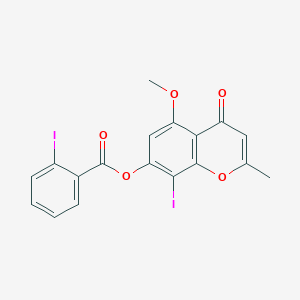

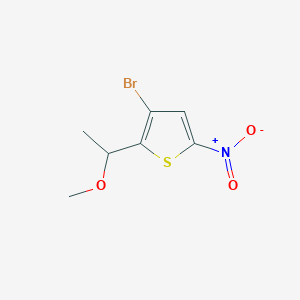
![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
